Methyl 2-[(2-methoxyphenyl)methoxy]benzoate

Polar surface area Drug-likeness Membrane permeability

Differentiated by ortho-substitution, this benzoate ester offers orthogonal ester functionalities for chemoselective transformations. Its PSA of 44.76 Ų and LogP of 3.06 occupy CNS drug-like space, distinct from des-methoxy analogs. For medicinal chemistry campaigns targeting HDAC2, NFAT, or calmodulin pathways, this specific isomer ensures SAR continuity not achievable with in-class substitutions.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 820234-29-5
Cat. No. B12516573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-methoxyphenyl)methoxy]benzoate
CAS820234-29-5
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H16O4/c1-18-14-9-5-3-7-12(14)11-20-15-10-6-4-8-13(15)16(17)19-2/h3-10H,11H2,1-2H3
InChIKeyFPGXGLNIOBIGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate (CAS 820234-29-5): Physicochemical and Structural Baseline for Benzoate Ester Procurement


Methyl 2-[(2-methoxyphenyl)methoxy]benzoate (CAS 820234-29-5) is a synthetic benzoate ester derivative with the molecular formula C16H16O4 and molecular weight 272.30 g/mol . It features a distinctive ortho-substitution pattern: a methyl ester at the benzoate 2-position and a 2-methoxybenzyl ether bridge, resulting in a topological polar surface area (PSA) of 44.76 Ų and a calculated LogP of 3.06 . The compound is supplied primarily as a research intermediate for pharmaceutical and organic synthesis applications, with documented boiling point of 413.2°C at 760 mmHg and density of 1.153 g/cm³ [1].

Why Methyl 2-[(2-methoxyphenyl)methoxy]benzoate Cannot Be Substituted with Simpler Benzoate Esters or Benzyl Benzoate Analogs


Substituting methyl 2-[(2-methoxyphenyl)methoxy]benzoate with structurally related benzoate esters—such as 2-methoxybenzyl benzoate (CAS 64421-25-6) or des-methoxy analogs—introduces measurable differences in polarity, hydrogen-bonding capacity, and lipophilicity that alter molecular recognition profiles [1]. The target compound has a PSA of 44.76 Ų versus 35.50 Ų for 2-methoxybenzyl benzoate (+26% increase), while its LogP of 3.06 is lower than the analog's XlogP of 3.20 [1]. Within the broader benzyl benzoate class, even subtle methoxy positional changes (ortho vs. meta vs. para) have been shown to produce divergent biological outcomes—for instance, in calmodulin inhibition assays where 2,4-dimethoxy vs. 3,4-dimethoxy substitution patterns yielded compounds 2–6× more potent than chlorpromazine [2]. These physicochemical and pharmacological divergences preclude simple in-class interchange.

Quantitative Differentiation Evidence for Methyl 2-[(2-methoxyphenyl)methoxy]benzoate (CAS 820234-29-5) Against Key Comparators


Polar Surface Area (PSA) Advantage Over 2-Methoxybenzyl Benzoate: Implications for Membrane Permeability and Target Engagement

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate exhibits a PSA of 44.76 Ų compared to 35.50 Ų for the close analog 2-methoxybenzyl benzoate (CAS 64421-25-6), representing a 26% increase [1]. The higher PSA arises from the additional ester carbonyl oxygen on the benzoate ring, which increases hydrogen-bond acceptor count. The target compound's LogP of 3.06 is marginally lower than the analog's XlogP of 3.20 (ΔLogP = −0.14), indicating slightly reduced lipophilicity despite the additional methyl group [1].

Polar surface area Drug-likeness Membrane permeability Benzoate ester

Ortho-Methoxybenzyl vs. Meta-Methoxybenzyl Positional Isomerism: Structural Basis for Divergent Biological Recognition

The target compound (CAS 820234-29-5) bears the methoxy group at the ortho position of the benzyl ring, distinguishing it from its direct positional isomer methyl 2-[(3-methoxyphenyl)methoxy]benzoate (CAS 820234-30-8, meta-methoxy) . Within the broader benzyl benzoate pharmacophore class, ortho-methoxy substitution creates a distinct intramolecular electronic environment and conformational preference relative to meta substitution, which has been shown to produce differential biological activity in calmodulin inhibition assays [1]. In a systematic study of benzyl benzoate structure-activity relationships, compounds bearing ortho-methoxy (C-2) substitution on ring A exhibited calmodulin antagonism 2–6× more potent than chlorpromazine, and the precise substitution position (ortho vs. meta vs. para) was a key determinant of inhibitory potency [1].

Positional isomerism Ortho-methoxy Structure-activity relationship Benzyl benzoate

NFAT Transcription Inhibition: Quantitative Activity Baseline for the 2-Methoxybenzyl Benzoate Pharmacophore Core

The core pharmacophore shared by the target compound—the 2-methoxybenzyl benzoate moiety—has been quantitatively evaluated for NFAT (nuclear factor of activated T cells) transcription inhibition. The analog 2-methoxybenzyl benzoate (compound 1) exhibited an IC50 of 28.4 ± 2.62 µM in an NFAT transcription inhibition assay, as reported by Kiem et al. (2005) [1]. In the same study, negletein (compound 2) showed IC50 = 3.89 ± 0.39 µM, and 2',3'-dihydroxy-4',6'-dimethoxydihydrochalcone (compound 3) showed IC50 = 9.77 ± 0.26 µM, providing a direct comparative context for the moderate activity of the 2-methoxybenzyl benzoate scaffold [1]. The target compound's additional methyl ester functionality on the benzoate ring may further modulate this activity profile, though no direct data are available for the target compound itself.

NFAT inhibition Immunomodulation 2-Methoxybenzyl benzoate Transcription factor

Benzyl Oxybenzoate Class as Dual HDAC Inhibitors: In Silico Docking Evidence Supporting CNS and Oncology Applications

The benzyl oxybenzoate chemical class, to which the target compound belongs, has been systematically evaluated for HDAC2 inhibition via molecular docking against the reference inhibitor SAHA (vorinostat). Abdulkader and Mahdi (2026) reported that several synthetic benzyl oxybenzoate derivatives demonstrated promising binding affinities against HDAC2, with ADME profiling indicating favorable oral bioavailability and blood-brain barrier (BBB) permeability characteristics [1]. While the target compound itself was not individually profiled in this study, its structural features—the ortho-methoxybenzyl ether linked to a benzoate ester—align precisely with the core scaffold of the designed compounds that showed HDAC2 binding [1]. The class-level evidence positions benzyl oxybenzoates as dual-action candidates for cancer and CNS disorders via HDAC1/HDAC2 dual inhibition [1].

HDAC inhibition Molecular docking Benzyl oxybenzoate Cancer

Recommended Application Scenarios for Methyl 2-[(2-methoxyphenyl)methoxy]benzoate (CAS 820234-29-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Ortho-Methoxybenzyl Benzoate Scaffold for CNS-Penetrant HDAC Inhibitor Lead Optimization

The benzyl oxybenzoate class has demonstrated in silico binding affinity against HDAC2 with predicted BBB permeability [1]. Methyl 2-[(2-methoxyphenyl)methoxy]benzoate, with its PSA of 44.76 Ų and LogP of 3.06 , occupies a favorable CNS drug-like physicochemical space. The ortho-methoxy substituent provides a distinct vector for SAR exploration compared to meta-substituted positional isomers, which have been shown to produce divergent biological outcomes in calmodulin and related target engagement assays [2]. Researchers pursuing HDAC1/HDAC2 dual inhibition for neurodegenerative disease or oncology applications should prioritize this specific isomer to maintain SAR continuity.

Immunopharmacology: NFAT Pathway Modulation Using the 2-Methoxybenzyl Benzoate Pharmacophore

The 2-methoxybenzyl benzoate core has established, quantifiable NFAT transcription inhibition activity (IC50 = 28.4 ± 2.62 µM) [3]. The target compound's methyl ester functionality increases PSA by 26% relative to the parent benzyl benzoate [4], potentially altering cellular permeability and target engagement kinetics. For immunomodulatory drug discovery programs targeting NFAT-dependent pathways (e.g., autoimmune disease, transplant rejection), the target compound offers a modified pharmacophore with differentiated physicochemical properties that may translate to improved selectivity or pharmacokinetic behavior relative to the parent scaffold.

Chemical Biology: Calmodulin Interaction Probe Based on Ortho-Methoxybenzyl Substitution Pattern

Systematic SAR studies of benzyl benzoates have identified ortho-methoxy substitution as a key determinant of calmodulin (CaM) antagonism, with select ortho-substituted analogs achieving 2–6× the potency of chlorpromazine in PDE1-coupled CaM assays [2]. The target compound's ortho-methoxybenzyl architecture positions it as a candidate calmodulin interaction probe. Its higher PSA and additional hydrogen-bond acceptor capacity compared to simpler benzyl benzoates may confer distinct binding kinetics, making it suitable for biophysical characterization of CaM-ligand interactions using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Synthetic Methodology: Benzoate Ester Building Block with Orthogonal Functional Group Handles

The target compound presents two orthogonal ester functionalities—the methyl benzoate ester and the benzyl ether linkage—that enable sequential chemoselective transformations . The methyl ester can be hydrolyzed to the free carboxylic acid under basic conditions while preserving the benzyl ether, or the benzyl group can be cleaved via hydrogenolysis while retaining the methyl ester. This orthogonality, combined with the compound's documented density of 1.153 g/cm³ and boiling point of 413.2°C [5], makes it a versatile intermediate for constructing more complex benzyl oxybenzoate libraries for medicinal chemistry campaigns.

Quote Request

Request a Quote for Methyl 2-[(2-methoxyphenyl)methoxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.